3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-Benzyl-8-oxa-3-azabicyclo[321]octane hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:
Enantioselective construction from acyclic starting materials: This approach involves the use of starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization of achiral tropinone derivatives: This method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both benzyl and oxa groups in its structure, which can influence its reactivity and potential applications. This distinguishes it from other similar compounds that may lack these functional groups.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12;/h1-5,12-13H,6-10H2;1H |
InChI Key |
MPYITROFYMSHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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